N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
Description
This compound features a piperidine-3-carboxamide core substituted at the 1-position with a pyrimidin-2-yl group and at the carboxamide nitrogen with a 2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl moiety. The tert-butyl group enhances lipophilicity, while the pyrimidine and thiazole rings contribute to hydrogen bonding and π-π interactions, respectively.
Properties
Molecular Formula |
C19H27N5OS |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H27N5OS/c1-19(2,3)15-13-26-16(23-15)7-10-20-17(25)14-6-4-11-24(12-14)18-21-8-5-9-22-18/h5,8-9,13-14H,4,6-7,10-12H2,1-3H3,(H,20,25) |
InChI Key |
DFJKQZGWWAYPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CCNC(=O)C2CCCN(C2)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the pyrimidine moiety, and the final coupling with the piperidine derivative. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized processes to enhance efficiency and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Target Compound
- Core : Piperidine-3-carboxamide.
- Key Substituents :
- Pyrimidin-2-yl at piperidine-1-position.
- 4-tert-butyl-1,3-thiazol-2-yl connected via ethyl linker to carboxamide nitrogen.
Comparative Compounds:
- Core : Benzamide.
- Substituents :
- 5-Methylthiazole and trifluoromethylpyrimidine. Activity: Purinoreceptor antagonist . Structural Contrast: Benzamide core vs. piperidine-carboxamide in the target compound. The trifluoromethyl group in filapixant may enhance metabolic stability compared to the tert-butyl group in the target.
Z250-1602 () Core: Thienopyrimidinone fused ring. Substituents:
- Piperidine-3-carboxamide with prop-2-en-1-yl group. Molecular Weight: 424.52 g/mol . Key Difference: Thienopyrimidinone core replaces pyrimidinyl-piperidine, likely altering solubility and target selectivity.
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethoxypyridine-3-carboxamide ()
- Core : Pyridine-3-carboxamide.
- Substituents :
Substituent Analysis
Inferred Pharmacological Implications
- Purinergic Targets: Filapixant’s activity as a purinoreceptor antagonist suggests the target compound’s pyrimidine and thiazole groups may engage similar pathways.
- Kinase Inhibition : Piperidine-carboxamide scaffolds (as in Z250-1602 ) are common in kinase inhibitors. The pyrimidine ring in the target compound could mimic ATP-binding interactions.
- Metabolic Stability : The tert-butyl group in the target and compound may reduce oxidative metabolism compared to methyl or trifluoromethyl groups.
Notes on Limitations
- Biological Data Gaps: No direct activity data for the target compound are available in the evidence, necessitating caution in extrapolating functional roles.
- Structural vs. Functional Correlation : While tert-butyl and pyrimidine groups are common in drug design, their specific contributions here remain theoretical without experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
